Product packaging for 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine(Cat. No.:CAS No. 63744-29-6)

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1377282
CAS No.: 63744-29-6
M. Wt: 199.01 g/mol
InChI Key: CTDOUHOODJJYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 63744-29-6) is a heterocyclic compound featuring a triazolo-pyrazine core substituted with bromine at position 5. It is synthesized via General Procedure B, yielding an orange solid with a melting point of 167–170°C (decomposition) and a molecular formula of C₅H₂BrN₄ . Its purity (95%) and structural characterization (HRMS, NMR) confirm its utility as a precursor for further functionalization, particularly in medicinal chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B1377282 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 63744-29-6

Properties

IUPAC Name

5-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDOUHOODJJYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857651
Record name 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-29-6
Record name 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in cellular signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which further influences biochemical reactions within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function and downstream signaling pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s overall impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance. The compound can also affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthesis. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can accumulate in the cytoplasm and mitochondria, affecting cellular metabolism and energy production. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further modulating its effects.

Biological Activity

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

This compound features a fused bicyclic structure composed of a triazole ring and a pyrazine ring. The presence of a bromine atom at the fifth position of the triazole contributes to its unique electron-deficient properties, enhancing its reactivity and potential biological activity. The compound's chemical formula is C5H4BrN5C_5H_4BrN_5, with a molecular weight of 202.02 g/mol.

Synthesis

The synthesis of this compound typically involves the following key steps:

  • Formation of the Triazole Ring : A suitable precursor undergoes cyclization to form the triazole ring.
  • Bromination : The bromine substituent is introduced at the appropriate position (C-5) using brominating agents.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have shown moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. One notable derivative exhibited minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
This compound3216
Ampicillin816

Anticancer Activity

In addition to antibacterial properties, this compound derivatives have been evaluated for their anticancer potential. A study identified several compounds with promising antiproliferative activities against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One compound demonstrated IC50 values of 0.98±0.080.98\pm 0.08 µM against A549 cells and was effective in inhibiting c-Met and VEGFR-2 kinases involved in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the triazole and pyrazine rings. Key findings from SAR studies include:

  • Electron-Donating Groups : Compounds with electron-donating groups at specific positions showed enhanced antibacterial activity due to improved interactions with bacterial targets.
  • Indole Moiety : Incorporating indole groups into the structure has been associated with increased antibacterial effects due to favorable hydrogen bonding with target receptors.
  • Alkyl vs. Aromatic Substituents : Long alkyl chains generally enhance lipophilicity and cell permeability compared to aromatic substituents .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study synthesized multiple derivatives and tested their antibacterial properties using the microbroth dilution method. Compounds demonstrated varying degrees of activity against common pathogens.
  • Cancer Cell Inhibition : Research focused on a derivative that inhibited c-Met signaling pathways in lung cancer cells, leading to reduced proliferation and increased apoptosis in vitro.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 5-bromo-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance, a series of synthesized derivatives were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds showed moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Anticancer Properties

Another promising application of this compound is in cancer treatment. A study focused on designing derivatives as dual inhibitors of c-Met and VEGFR-2 kinases revealed that certain compounds exhibited potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most effective compound demonstrated an IC50 value of approximately 0.98 µM against A549 cells, indicating strong potential for therapeutic use in oncology .

Table 2: Antiproliferative Activities of Selected Compounds

CompoundCell LineIC50 (µM)
17lA5490.98
17lMCF-71.05
17lHeLa1.28

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives involves various chemical reactions that allow for modifications at different positions on the triazole and pyrazine rings. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for enhanced biological activity. For example, modifications that enhance electron density on certain aromatic groups have been shown to improve antibacterial activity .

Comparison with Similar Compounds

5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

This derivative (CAS: 2433901-33-6) contains both bromine (C5) and chlorine (C8) substituents. With a molecular formula of C₅H₂BrClN₄ and monoisotopic mass of 231.915 g/mol, it exhibits higher molecular weight (233.45 g/mol) compared to the parent compound (212.00 g/mol). The dual halogenation likely enhances electrophilic reactivity, making it a candidate for cross-coupling reactions .

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

The molecular formula C₆H₅BrN₄O and InChI key FAZNGFFMXPNDTQ-UHFFFAOYSA-N highlight structural distinctions. Such modifications are critical for tuning pharmacokinetic properties in drug design .

Positional Isomerism: Bromine Substitution Patterns

Bromine placement significantly impacts properties:

Compound Name Bromine Position Purity Molecular Formula Key Feature
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine 5 95% C₅H₂BrN₄ High reactivity at C8
6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine 6 95% C₅H₂BrN₄ Altered electronic distribution
5-Bromo-8-chloro derivative 5,8 N/A C₅H₂BrClN₄ Dual halogenation for cross-coupling

Substituted Phenyl Derivatives: Electronic Effects

Derivatives with aryl substituents demonstrate structure-activity relationships:

  • 45i (4-Methoxyphenyl) : Exhibits a melting point of 156–157°C and 60% yield. The electron-donating methoxy group enhances stability, as evidenced by distinct ¹H NMR signals (δ 3.86 ppm for -OCH₃) .
  • 45j (4-Nitrophenyl) : Higher melting point (200–205°C, decomposition) due to nitro’s electron-withdrawing effects. This group may improve binding affinity in enzyme inhibitors .
  • 45l (2-Nitrophenyl) : Steric hindrance from ortho-nitro reduces yield (85%) compared to para-substituted analogues .

Preparation Methods

Cyclization Approach

  • Starting Materials: Pyrazine or substituted pyrazine derivatives.
  • Cyclization Reagents: Hydrazine derivatives or other nitrogen sources to form the triazole ring fused to the pyrazine.
  • Conditions: Heating under reflux in polar solvents such as ethanol or dimethylformamide (DMF).
  • Outcome: Formation of thetriazolo[4,3-a]pyrazine core.

Bromination Step

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS), bromine (Br2), or other selective brominating agents.
  • Solvents: Commonly used solvents include dichloromethane (DCM), acetonitrile, or DMF.
  • Temperature: Typically controlled between 0°C to room temperature to avoid over-bromination.
  • Selectivity: The bromination is selective for the 5-position on the triazolopyrazine ring due to electronic and steric factors.
  • Purification: The product is purified by recrystallization or chromatography.

Alternative Methods

Detailed Research Findings and Data

Stock Solution Preparation Data

A reliable source provides detailed stock solution preparation data for 5-Bromo-triazolo[4,3-a]pyrazine, which is crucial for handling and formulation in research:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 5.0249 mL 25.1244 mL 50.2487 mL
5 mM Solution 1.005 mL 5.0249 mL 10.0497 mL
10 mM Solution 0.5025 mL 2.5124 mL 5.0249 mL

This data assists in precise preparation of solutions for experimental use and formulation studies.

In Vivo Formulation Preparation

For biological studies, the compound is formulated in vivo using a stepwise solvent addition method to ensure clarity and stability:

  • Prepare a DMSO master solution of the compound.
  • Sequentially add PEG300, Tween 80, and distilled water or corn oil.
  • Each solvent is added only after the previous mixture is clear.
  • Physical methods such as vortexing, ultrasound, or mild heating aid dissolution.

This method ensures a clear and stable formulation suitable for biological assays.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Cyclization Pyrazine derivatives + hydrazine in ethanol/DMF, reflux Forms triazolopyrazine core
Bromination NBS or Br2 in DCM or acetonitrile, 0°C to RT Selective bromination at 5-position
Purification Recrystallization or chromatography Ensures high purity
In vivo formulation DMSO master solution + PEG300 + Tween 80 + water/corn oil Stepwise addition for clear solution

Additional Notes

  • The choice of brominating agent and conditions critically affects the yield and selectivity of 5-bromo substitution.
  • The cyclization step may require optimization depending on the substituents on the pyrazine ring.
  • The compound’s solubility is limited; hence, formulation methods are essential for biological applications.
  • No direct synthetic procedures from unreliable sources (e.g., benchchem.com, smolecule.com) are included to maintain authoritative standards.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for [1,2,4]triazolo[4,3-a]pyrazine derivatives, including brominated analogs?

  • The synthesis often starts with substituted pyrazines or tetrazoles. For example:

  • Cyclization of 2-chloro-3-hydrazinopyrazine with acid halides yields the triazolopyrazine core, allowing N7-substitution via alkylation or arylation .
  • Electrochemical coupling of 5-substituted tetrazoles to dimethoxypyrazine, followed by photochemical cyclization (254–265 nm UV), generates the triazolo[4,3-a]pyrazine backbone via nitrilimine intermediates .
  • One-pot protocols using hydrazinopyrazines and isothiocyanates, followed by desulfurization, enable efficient 3-amino-substituted derivatives .

Q. What analytical techniques are validated for quantifying purity and impurities in [1,2,4]triazolo[4,3-a]pyrazine derivatives?

  • Potentiometric titration with 0.1 M perchloric acid in acetic anhydride is used for active substance quantification (99.0–101.0% purity) with a precision uncertainty of ≤0.22% .
  • HPLC detects synthesis-related impurities (e.g., unreacted hydrazino intermediates) and degradation products (e.g., oxidation byproducts), with total impurities capped at 0.5% .

Q. What structural modifications enhance antimicrobial activity in this scaffold?

  • Substitution at position 3 (e.g., thioxo groups) and position 7 (e.g., 4-fluorobenzyl) improves activity against gram-negative bacteria (MICs: 12.5 µg/mL). Stability studies show these derivatives resist hydrolysis under controlled storage .

Advanced Research Questions

Q. How can synthetic routes be optimized to address substituent limitations in N7-alkylation?

  • Diverse N7-substituents (alkyl/aryl) require tailored carbonyl reagents (e.g., aldehydes, ketones) during cyclization. Computational modeling of steric/electronic effects can predict regioselectivity challenges in alkylation steps .
  • Electrochemical methods reduce reliance on harsh reagents, enabling greener synthesis with yields >80% for photochemical cyclization steps .

Q. How should researchers resolve discrepancies in antimicrobial activity data across studies?

  • Standardized MIC/MBC protocols (e.g., broth microdilution) and strain-specific controls are critical. For example, discrepancies may arise from variations in bacterial efflux pump expression or compound solubility .
  • Structure-activity relationship (SAR) studies should compare logP, hydrogen-bonding capacity, and steric parameters to isolate activity determinants .

Q. What computational strategies predict the energetic properties of brominated triazolopyrazines?

  • Density functional theory (DFT) calculates heats of formation (HOF) and detonation velocities (e.g., comparable to TNT at ~8.0 km/s). Bromine’s electron-withdrawing effects enhance thermal stability, making derivatives candidates for insensitive explosives .

Methodological Challenges and Solutions

Q. How can impurities from tetrazole cyclization be minimized?

  • Photochemical reaction monitoring (e.g., in situ UV-Vis spectroscopy) detects nitrilimine intermediates, ensuring complete cyclization and reducing tetrazole byproducts .
  • SPE-NH2 column purification removes residual salts and unreacted isothiocyanates in one-pot syntheses .

Q. What experimental designs validate dual kinase inhibition (c-Met/VEGFR-2) in derivatives?

  • Kinase inhibition assays (IC50) using recombinant enzymes and cell-based viability assays (A549, MCF-7) are paired with molecular docking to prioritize 3-substituted derivatives (e.g., 4-oxo-pyridazinone moieties) for dual-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.